Unique Substitution Pattern for Kinase Inhibitor Design
7-Chloro-3-methoxy-1H-indazole features a specific 7-Cl, 3-OMe substitution that is distinct from common analogs such as 7-chloro-1H-indazole (Cl only) and 3-methoxy-1H-indazole (OMe only). This dual substitution alters the electron density of the indazole core, as evidenced by computed cLogP and topological polar surface area (TPSA) values. While direct comparative biological data for this exact compound is limited in public literature, class-level SAR from kinase inhibitor patents indicates that 7-chloro substitution enhances hydrophobic interactions in kinase ATP-binding pockets, while 3-methoxy groups can engage in hydrogen bonding with hinge region residues [1]. The combination provides a balanced physicochemical profile (cLogP ~2.1, TPSA ~47 Ų) predicted to optimize both permeability and solubility, a key differentiator from the mono-substituted analogs (cLogP ~1.8 for 3-methoxy-1H-indazole and ~2.3 for 7-chloro-1H-indazole) [2].
| Evidence Dimension | Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | ~2.1 |
| Comparator Or Baseline | 7-chloro-1H-indazole: ~2.3; 3-methoxy-1H-indazole: ~1.8 |
| Quantified Difference | Intermediate lipophilicity balance |
| Conditions | In silico prediction (ChemAxon / ALOGPS 2.1) |
Why This Matters
Intermediate cLogP is critical for achieving both membrane permeability and aqueous solubility, which directly impacts compound developability and assay performance.
- [1] Lombardi Borgia, A., et al. (Nerviano Medical Sciences). Substituted indazole derivatives active as kinase inhibitors. US Patent 9,255,087 B2. 2016. View Source
- [2] DrugBank / ChemAxon. In silico property predictions for indazole analogs (calculated using ChemAxon platform). View Source
